2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide
Overview
Description
2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide is an organic compound with the molecular formula C13H18ClNO It is characterized by the presence of a chloroacetamide group attached to a phenylethyl moiety, which is further substituted with an isopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide typically involves the reaction of 1-[4-(propan-2-yl)phenyl]ethanamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols.
Oxidation: The phenyl ring can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under appropriate conditions.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane complexes.
Major Products Formed
Nucleophilic substitution: Formation of substituted amides or thioamides.
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of corresponding amines.
Scientific Research Applications
2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide has been explored for various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
Mechanism of Action
The mechanism of action of 2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The chloroacetamide moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or the modification of protein function, thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-{1-[4-(methyl)phenyl]ethyl}acetamide: Similar structure but with a methyl group instead of an isopropyl group.
2-chloro-N-{1-[4-(trifluoromethyl)phenyl]ethyl}acetamide: Contains a trifluoromethyl group, which can significantly alter its chemical properties.
2-chloro-N-{1-[4-(fluoro)phenyl]ethyl}acetamide: Substituted with a fluoro group, affecting its reactivity and biological activity.
Uniqueness
2-chloro-N-{1-[4-(propan-2-yl)phenyl]ethyl}acetamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can affect its reactivity in chemical reactions and its interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-chloro-N-[1-(4-propan-2-ylphenyl)ethyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-9(2)11-4-6-12(7-5-11)10(3)15-13(16)8-14/h4-7,9-10H,8H2,1-3H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEHBKRFGXPACOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(C)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209672 | |
Record name | 2-Chloro-N-[1-[4-(1-methylethyl)phenyl]ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
790272-31-0 | |
Record name | 2-Chloro-N-[1-[4-(1-methylethyl)phenyl]ethyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=790272-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-[1-[4-(1-methylethyl)phenyl]ethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209672 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.